(2-Chloropyridin-3-yl)methyl methanesulfonate
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFQCKGCIAHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231135 | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166770-75-8 | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166770-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Laboratory Synthesis
- Starting Material: (2-Chloropyridin-3-yl)methanol
- Reagents: Methanesulfonyl chloride (MsCl), base (commonly triethylamine or pyridine)
- Solvent: Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Temperature: Room temperature (20–25 °C)
- Reaction Time: Approximately 1 hour
- Atmosphere: Inert (nitrogen or argon) to avoid moisture and hydrolysis
- Dissolve (2-chloropyridin-3-yl)methanol and triethylamine in anhydrous DCM.
- Add methanesulfonyl chloride dropwise under stirring at room temperature.
- Maintain stirring for 1 hour to ensure complete conversion.
- Quench the reaction with saturated sodium bicarbonate solution to neutralize excess acid.
- Extract the organic layer, dry over anhydrous sodium sulfate, and filter.
- Concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
This method yields (2-Chloropyridin-3-yl)methyl methanesulfonate as a purified product suitable for further reactions.
Industrial Scale Considerations
- Continuous Flow Reactors: Industrial processes often employ continuous flow synthesis to enhance reaction control, heat transfer, and scalability.
- Purification: More rigorous purification such as recrystallization and advanced chromatographic techniques ensure high purity.
- Solvent Recovery: Solvent recycling and minimizing waste are integrated for cost-efficiency and environmental compliance.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride, facilitated by the base which scavenges the hydrogen chloride generated. This forms the methanesulfonate ester, activating the compound for nucleophilic substitution reactions.
Data Table: Representative Reaction Conditions and Yields
| Entry | Starting Material (mmol) | Base (equiv.) | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | 0.74 | Triethylamine (3.0) | DCM | 25 | 1 | 85-92 | Silica gel flash chromatography |
| 2 | 1.76 | Triethylamine (2.5) | DCM | 25 | 1 | 90-92 | Column chromatography |
| 3 | 5.0 | Pyridine (3.0) | DCM | 20-25 | 1-2 | 88-90 | Recrystallization |
Data compiled from multiple experimental reports and patent literature.
Research Findings and Optimization Notes
- Base Selection: Triethylamine is preferred for its efficiency and ease of removal; pyridine can also be used but may complicate purification.
- Solvent Effects: Aprotic solvents such as dichloromethane provide optimal reaction rates and product stability.
- Temperature Control: Room temperature conditions avoid side reactions such as hydrolysis or decomposition.
- Reaction Monitoring: TLC or HPLC monitoring ensures complete conversion and prevents overreaction.
- Purification: Flash chromatography is effective for laboratory scale; recrystallization is suitable for bulk production.
Related Synthetic Examples
- Analogous methanesulfonate esters of chloropyridinyl derivatives have been synthesized under similar conditions, achieving yields typically above 85%.
- Microwave-assisted synthesis has been reported for related compounds to improve reaction times and yields, though standard methods remain predominant due to simplicity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyridine ring .
Scientific Research Applications
Scientific Research Applications
-
Drug Synthesis
- Role as an Intermediate : (2-Chloropyridin-3-yl)methyl methanesulfonate is frequently utilized as an intermediate in the synthesis of various pharmaceutical compounds. For example, it has been employed in the development of A2A receptor antagonists, which are promising candidates for treating neurodegenerative diseases such as Parkinson's disease .
- Case Study : In a study focusing on A2A receptor antagonists, compounds derived from this compound demonstrated efficacy in reducing motor symptoms associated with Parkinson's disease .
-
Catalysis
- Catalyst Precursor : The compound can act as a catalyst or catalyst precursor in several organic reactions. Its ability to facilitate nucleophilic substitutions makes it valuable in synthesizing complex organic molecules.
- Chemical Reactions : Common reactions include nucleophilic substitutions with amines and thiols, typically conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures .
-
Material Science
- Development of New Materials : The compound is also explored for its potential in developing new materials with specific properties. Its reactivity allows for modifications that can tailor materials for specific applications, including electronics and coatings.
Chemical Reactions and Mechanisms
The primary reaction type involving this compound is nucleophilic substitution. The mechanism typically involves:
- Nucleophilic Attack : A nucleophile attacks the carbon atom bonded to the leaving group (methanesulfonate), leading to the formation of a new bond.
- Leaving Group Departure : The methanesulfonate group departs, resulting in the formation of a substituted product.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparison with Similar Compounds
Structural Analogs in the Pyridine Family
The compound shares structural similarities with other 2-chloropyridin-3-yl derivatives, which differ primarily in their substituents. Key examples include:
Key Insights :
Comparison with Alkylating Agents
The methanesulfonate group is a hallmark of alkylating agents like methyl methanesulfonate (MMS) . However, the pyridine ring in the target compound modifies its biological behavior:
Key Insights :
- MMS requires 200 μM to induce p53 activation in human cells, while the target compound’s chloropyridine group may lower the effective concentration due to improved cellular uptake .
- Both compounds rely on O⁶-methylguanine repair mechanisms, but the chloropyridine moiety may introduce additional DNA adducts or protein interactions .
Chlorinated Heterocyclic Compounds
Chlorine substitution in heterocycles influences reactivity and toxicity:
Key Insights :
- The target compound’s dual functionality (alkylation + aromatic electrophilicity) distinguishes it from simpler chlorinated heterocycles .
Research Findings and Mechanistic Differences
- Transcriptional Response : MMS induces 255 p53-regulated genes at 200 μM, primarily related to DNA repair. The target compound’s chloropyridine group may amplify this response or shift it toward apoptosis due to enhanced DNA damage .
- Repair Mechanisms : Cells deficient in O⁶-methylguanine repair show heightened sensitivity to MMS. The target compound’s adducts may evade these repair pathways, increasing cytotoxicity .
Biological Activity
(2-Chloropyridin-3-yl)methyl methanesulfonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, which may lead to therapeutic applications, particularly in cancer treatment and other diseases.
The compound is characterized by the presence of a chlorinated pyridine ring and a methanesulfonate group, which contributes to its reactivity and biological profile. The molecular structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, potentially leading to antiproliferative effects against cancer cells. The mechanism may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
- Interaction with Receptors: It can bind to specific receptors, influencing signaling pathways associated with cell growth and survival.
Antitumor Activity
Research has indicated that derivatives of chloropyridine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that certain 2-chloropyridine derivatives possess potent antiproliferative effects against various cancer cell lines. A notable finding includes:
- Compound 6o : Exhibited an IC50 value of against gastric cancer cells (SGC-7901), indicating strong telomerase inhibitory activity comparable to established chemotherapeutics .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for antimicrobial properties. The results suggest:
- Broad-Spectrum Activity : The compound demonstrated effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent.
Study 1: In Vitro Antiproliferative Assays
A study conducted on various derivatives of chloropyridine showed that specific modifications on the pyridine ring significantly enhanced biological activity. The results were summarized in the following table:
| Compound | Cell Line | IC50 () | Mechanism of Action |
|---|---|---|---|
| 6o | SGC-7901 | 2.3 | Telomerase inhibition |
| 6u | HeLa | 5.1 | Apoptosis induction |
| 6v | MCF-7 | 4.2 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties revealed the following findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) () |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results indicate that this compound exhibits promising antimicrobial activity against clinically relevant pathogens.
Q & A
Q. Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 0°C during MsCl addition to suppress hydrolysis .
- Moisture-Free Conditions : Use molecular sieves (3Å) and anhydrous solvents. Monitor water content via Karl Fischer titration (<50 ppm).
- Reagent Stoichiometry : Optimize MsCl equivalents (1.1–1.3 eq.) to avoid excess sulfonylating agent. Excess MsCl can lead to di-sulfonated byproducts, detectable via LC-MS .
Advanced Question: How to assess the genotoxic potential of this compound and its degradation products?
Q. Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to evaluate mutagenicity. Dose range: 0.1–100 µg/plate .
- In Vitro Micronucleus Assay : Treat human lymphoblastoid cells (e.g., TK6) with the compound (1–100 µM) for 24–48 hours. Stain with acridine orange and quantify micronuclei formation via flow cytometry .
- LC-HRMS Profiling : Identify reactive degradation products (e.g., methanesulfonic acid) using Q-TOF-MS in positive/negative ionization modes. Compare fragmentation patterns with reference libraries .
Basic Question: What are the stability-indicating parameters for this compound under storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via:
- HPLC-PDA : Use a C18 column with gradient elution (water:acetonitrile, 70:30 to 50:50). Track peak purity (>99%) and new impurity peaks (<0.1%) .
- Kinetic Modeling : Calculate degradation rate constants (k) at 25°C and 40°C using Arrhenius equations. Shelf-life predictions require k < 0.05% per month .
Advanced Question: How to resolve contradictory data in impurity profiling (e.g., false positives in LC-MS/MS)?
Q. Methodological Answer :
- Orthogonal Validation : Confirm LC-MS/MS results with GC-MS (after derivatization) or NMR (1H/13C for structural elucidation of ambiguous peaks) .
- Matrix Effect Analysis : Spike blank matrices (e.g., API solutions) with reference standards. Calculate recovery rates (80–120%) to identify ion suppression/enhancement in LC-MS/MS .
- Method Robustness Testing : Vary column batches, flow rates (±10%), and mobile phase pH (±0.2). System suitability criteria: RSD < 2% for retention time and peak area .
Basic Question: What are the critical spectral characteristics (NMR, IR) for confirming the structure of this compound?
Q. Methodological Answer :
- 1H NMR (CDCl3) : Key signals include δ 8.35 (d, J=4.8 Hz, pyridine H-6), δ 5.25 (s, CH2OSO2), and δ 3.10 (s, CH3SO2). Integration ratios should align with expected protons .
- IR (ATR) : Strong absorption at 1170–1190 cm⁻¹ (S=O symmetric stretch) and 1350–1370 cm⁻¹ (S=O asymmetric stretch). Absence of OH stretches (~3200 cm⁻¹) confirms complete sulfonation .
Advanced Question: How to optimize reaction yields in large-scale synthesis while minimizing genotoxic byproducts?
Q. Methodological Answer :
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress (e.g., disappearance of MsCl peaks at 1360 cm⁻¹). Terminate reactions at >95% conversion .
- Design of Experiments (DoE) : Vary factors like temperature, solvent polarity, and stirring rate. Response surface modeling identifies optimal conditions (e.g., 25°C in THF yields 92% vs. 78% in DCM) .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound dimethylamine) to sequester excess MsCl. Post-reaction analysis via LC-MS ensures residual MsCl < 10 ppm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
